2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a complex organic compound that features a tetrahydropyran ring, an imidazopyrazole core, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile typically involves multiple steps, starting from readily available precursors
Formation of Imidazopyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via hydroalkoxylation reactions, where an olefin reacts with an alcohol in the presence of a catalyst such as platinum or lanthanide triflates.
Addition of Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully chosen to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the acetonitrile group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium cyanide, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers, are commonly used as protecting groups in organic synthesis.
Imidazopyrazole Derivatives: These compounds share the imidazopyrazole core and are studied for their potential pharmacological activities.
Uniqueness
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[6-(oxan-4-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-3-4-15-5-6-16-12(15)9-11(14-16)10-1-7-17-8-2-10/h5-6,9-10H,1-2,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYANSHWYLFFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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